Ethyl 8-[4-(benzyloxy)phenoxy]octanoate
Description
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate is an ester derivative featuring a benzyloxy-substituted phenoxy group at the 8-position of an octanoate backbone. The benzyloxy-phenoxy moiety likely confers steric bulk and chemical stability, distinguishing it from shorter-chain or differently substituted esters .
Properties
CAS No. |
338995-26-9 |
|---|---|
Molecular Formula |
C23H30O4 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
ethyl 8-(4-phenylmethoxyphenoxy)octanoate |
InChI |
InChI=1S/C23H30O4/c1-2-25-23(24)13-9-4-3-5-10-18-26-21-14-16-22(17-15-21)27-19-20-11-7-6-8-12-20/h6-8,11-12,14-17H,2-5,9-10,13,18-19H2,1H3 |
InChI Key |
SCNHCAGKUPETFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-[4-(benzyloxy)phenoxy]octanoate typically involves the esterification of 8-[4-(benzyloxy)phenoxy]octanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy moiety can participate in nucleophilic aromatic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the ester group results in the formation of 8-[4-(benzyloxy)phenoxy]octanol.
Substitution: Nucleophilic substitution can produce various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 8-[4-(benzyloxy)phenoxy]octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target and context.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Backbone Length: Octanoate derivatives (e.g., target compound, Cyclic-6 ) exhibit longer chains than butanoates (e.g., ), influencing viscosity and solubility.
- Functional Groups: The benzyloxy-phenoxy group in the target compound provides aromatic stability, whereas amino () or oxo groups () enhance reactivity in hydrolysis or nucleophilic reactions.
- Heterocyclic Modifications : Cyclic-6 and Cyclic-7 () incorporate dioxane/dioxepane rings, improving bio-lubricant properties compared to purely aromatic esters.
Physicochemical and Application-Based Comparison
Table 2: Physicochemical Properties of Selected Analogs
Key Findings :
Bio-lubricant Performance : Cyclic-6 demonstrates superior lubricant properties, with low acid number (1.2 mg KOH/g) and iodine value (45 g I₂/100g), making it competitive with petroleum-based lubricants . The target compound’s aromatic structure may offer oxidative stability but lacks empirical data.
Reactivity: Ethyl 4-(benzyloxy)-3-oxobutanoate () serves as a synthesis intermediate due to its reactive oxo group, whereas the target compound’s ether linkages may reduce hydrolysis susceptibility.
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